N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of 4-fluoro-3-methylbenzenesulfonyl chloride, which is then reacted with a furan derivative to form an intermediate. This intermediate is subsequently coupled with 2-(4-methoxyphenyl)acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The furan and methoxyphenyl groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
2-(4-Methoxyphenyl)acetamide: Another precursor used in the synthesis.
Furan derivatives: Compounds with similar heterocyclic structures.
Uniqueness
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H22FNO5S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H22FNO5S/c1-15-12-18(9-10-19(15)23)30(26,27)21(20-4-3-11-29-20)14-24-22(25)13-16-5-7-17(28-2)8-6-16/h3-12,21H,13-14H2,1-2H3,(H,24,25) |
InChI Key |
NCPONRRRWRBLGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)CC2=CC=C(C=C2)OC)C3=CC=CO3)F |
Origin of Product |
United States |
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